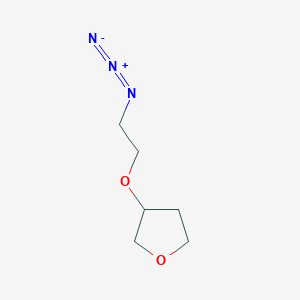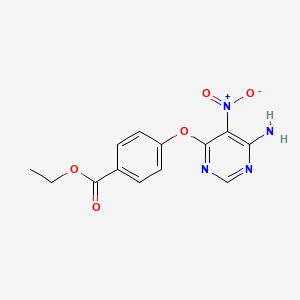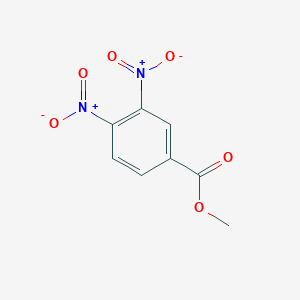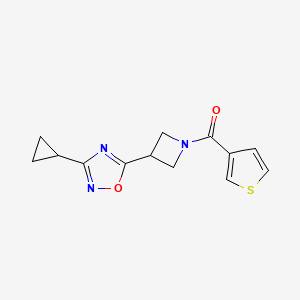
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolism and Bioactivation Studies
Glutathione S-Transferase-Catalyzed Reactions
A study on AZD1979, a compound with structural similarities, focused on its metabolism in human hepatocytes. The research revealed the formation of glutathione-related metabolites without prior bioactivation by cytochrome P450, facilitated by various glutathione S-transferases (GSTs). This pathway suggests a direct conjugation mechanism catalyzed by GSTs, highlighting the role of strained heterocycles in drug metabolism and the potential of similar compounds in scientific research (Li et al., 2019).
Synthesis and Chemical Reactivity
Novel Synthesis Methods
Research on compounds like ciproxifan, a histamine H3-receptor antagonist, demonstrates the potential of utilizing SNAr reactions for efficient synthesis. Such methodologies offer insights into novel synthesis strategies for heterocyclic compounds, which can be applied in the development of new therapeutic agents (Stark, 2000).
Antimicrobial and Anticancer Applications
Antimicrobial Activity
A study on novel azetidinones, including derivatives with similar structural features, highlighted their antimicrobial properties. This research suggests that such compounds can serve as potent antibacterial and antifungal agents, which is crucial for developing new treatments against resistant microbial strains (Prajapati & Thakur, 2014).
Anticancer Potential
Another study investigated naphthyridine derivatives, including a compound named 3u, which showed significant anticancer activity in human melanoma cells. This research underscores the potential of similar compounds in inducing cell death pathways like necroptosis and apoptosis, providing a basis for novel anticancer therapies (Kong et al., 2018).
properties
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-13(9-3-4-19-7-9)16-5-10(6-16)12-14-11(15-18-12)8-1-2-8/h3-4,7-8,10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIGKUMJMQJXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)
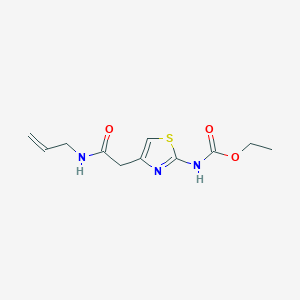
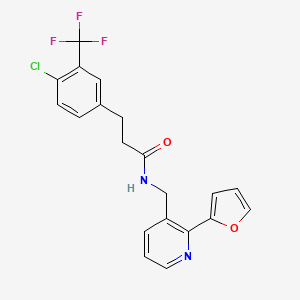
![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)
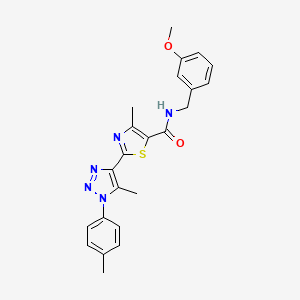
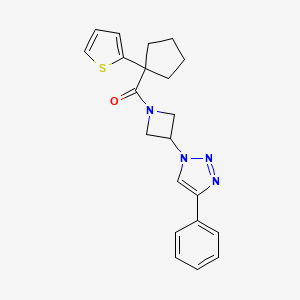
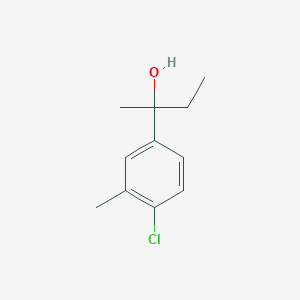
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)
